Methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could lead to a more saturated compound. Substitution reactions could introduce new functional groups, altering the compound’s chemical and biological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(3-methoxypropyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
- Methyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Methyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Uniqueness
Methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in scientific research and industry .
Biological Activity
Methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (commonly referred to as compound 1) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of compound 1, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is C25H27N5O4S with a CAS number of 371926-47-5. Its structure features multiple functional groups that contribute to its biological activity, including a pyrroloquinoxaline moiety known for its diverse pharmacological effects.
Anticancer Activity
Research has indicated that derivatives of pyrroloquinoxalines exhibit significant anticancer properties. For instance, certain quinoxaline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that these compounds can effectively target cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .
Neuroprotective Effects
Compound 1 and its analogs have been investigated for neuroprotective effects. They have been found to activate cannabinoid type 2 (CB2) receptors, which play a crucial role in neuroprotection by reducing inflammation and oxidative stress in neuronal tissues. This action may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Hepatoprotective Properties
Recent studies have explored the hepatoprotective effects of quinoxaline derivatives on liver cells. Compound 1 has shown promise in preventing lipid accumulation in hepatocytes exposed to palmitate, suggesting its potential utility in managing fatty liver disease . The activation of CB2 receptors in liver cells further supports its role in protecting against liver injuries .
The biological activity of compound 1 can be attributed to its ability to interact with specific receptors and enzymes:
- CB2 Receptor Agonism : Activation of CB2 receptors leads to anti-inflammatory effects and protection against hepatic steatosis.
- Inhibition of Kinases : Some studies suggest that pyrroloquinoxaline derivatives may inhibit protein kinases involved in cell signaling pathways related to cancer progression.
Study on Anticancer Activity
In a controlled study involving various cancer cell lines, compound 1 was evaluated for its cytotoxic effects. Results indicated significant inhibition of cell growth at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Research on Hepatoprotection
A recent experimental study assessed the impact of compound 1 on lipid metabolism in HepG2 cells. The findings revealed that treatment with compound 1 significantly reduced lipid droplet formation compared to untreated controls, indicating its potential as a therapeutic agent for liver diseases.
Properties
Molecular Formula |
C25H27N5O4S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H27N5O4S/c1-33-13-7-12-30-21(26)19(20-22(30)28-16-10-5-4-9-15(16)27-20)23(31)29-24-18(25(32)34-2)14-8-3-6-11-17(14)35-24/h4-5,9-10H,3,6-8,11-13,26H2,1-2H3,(H,29,31) |
InChI Key |
JMSZNBMXPZPQEY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC)N |
Origin of Product |
United States |
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